molecular formula C31H52O2 B072408 Cholesterol isobutyrate CAS No. 1180-43-4

Cholesterol isobutyrate

Cat. No. B072408
CAS RN: 1180-43-4
M. Wt: 456.7 g/mol
InChI Key: PUUPGXQPWDWTPH-GTPODGLVSA-N
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Description

Cholesterol isobutyrate is a derivative of cholesterol, a waxy substance found throughout the body. Cholesterol is essential for the body as it aids in the production of cells, vitamins, and other hormones . The cholesterol isobutyrate molecule contains a total of 88 bonds, including 36 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ester .


Synthesis Analysis

The synthesis of cholesterol isobutyrate is part of the cholesterol biosynthesis pathway. This pathway involves multiple tissue and cell-type specific pathways . The post-squalene pathway of cholesterol biosynthesis, its inhibition, and the biological functions of its intermediates have been studied .


Molecular Structure Analysis

Cholesterol isobutyrate has a complex molecular structure. It contains 85 atoms, including 52 Hydrogen atoms, 31 Carbon atoms, and 2 Oxygen atoms . The cholesterol molecule is highly asymmetric and plays important structural and signaling roles in various biological processes .


Chemical Reactions Analysis

The chemical reactions involving cholesterol isobutyrate are part of the cholesterol biosynthesis pathway. The post-squalene pathway of cholesterol biosynthesis, its inhibition, and the biological functions of its intermediates have been studied . The cholesterol biosynthesis pathway involves multiple tissue and cell-type specific pathways .


Physical And Chemical Properties Analysis

Cholesterol isobutyrate, like cholesterol, plays a key role in maintaining the membrane structure and physical-chemical properties necessary for correct cell functioning .

Scientific Research Applications

Role in Gut Microbiota and Cholesterol Metabolism

Cholesterol isobutyrate may influence cholesterol metabolism through the gut microbiota . The gut microbiota can change the ratio of free bile acids to conjugated bile acids, with the former being eliminated into feces and the latter being reabsorbed back into the liver . The gut microbiota can also ferment dietary fiber to produce short-chain fatty acids (SCFAs) which are absorbed and reach the liver where SCFAs inhibit cholesterol synthesis .

Drug Delivery Applications

Cholesterol-based compounds like Cholesterol isobutyrate have been used in drug delivery applications . The rigid and almost planar structure of cholesterol makes it an important structural component of cell membranes, which can be leveraged for drug delivery .

Anticancer, Antimicrobial, and Antioxidant Compounds

Cholesterol-based compounds have shown potential as anticancer, antimicrobial, and antioxidant agents . The specific role of Cholesterol isobutyrate in these applications would need further research.

Cholesterol-Based Liquid Crystals

Cholesterol isobutyrate could potentially be used in the development of cholesterol-based liquid crystals . These liquid crystals have applications in various fields such as display technology, sensors, and optical devices.

Cholesterol-Based Gelators

Cholesterol isobutyrate could be used in the development of cholesterol-based gelators . These gelators have potential applications in drug delivery, tissue engineering, and other biomedical fields.

Bioimaging Applications

Cholesterol-based compounds have been used in bioimaging applications . Cholesterol isobutyrate could potentially be used as a contrast agent or in the development of imaging probes.

Role in Neuroscience

Isobutyric acid, a component of Cholesterol isobutyrate, has been implicated in modulating brain function . In experiments involving mouse models of Parkinson’s, researchers found that scheduled fasting has neuroprotective effects .

Synthetic Applications

Cholesterol isobutyrate could be used in synthetic applications . The specific role of Cholesterol isobutyrate in these applications would need further research.

Future Directions

The field of cholesterol research is constantly evolving, with a shift towards personalized approaches to cholesterol treatment. This includes the development of new drugs for specific populations, recent research on weight loss in obese mice, understanding genetic variants in cholesterol metabolism, and more .

Mechanism of Action

Target of Action

Cholesterol isobutyrate, like other cholesterol derivatives, primarily targets cells in the body that have a role in lipid metabolism . These targets include liver cells, which are the major site of cholesterol biosynthesis, lipoprotein production, and low-density lipoprotein (LDL) catabolism .

Mode of Action

For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, to allow the cholestenone to penetrate the cell barrier .

Biochemical Pathways

Cholesterol isobutyrate may influence several biochemical pathways. Cholesterol, an essential lipid for mammalian cells, can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The cholesterol C17 side-chain degradation pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

Moreover, gut microbiota may play an important role in cholesterol metabolism . They can change the ratio of free bile acids to conjugated bile acids, ferment dietary fiber to produce short-chain fatty acids (SCFAs) which inhibit cholesterol synthesis, regulate the expression of some genes related to cholesterol metabolism through their metabolites, convert cholesterol to coprostanol, and reduce blood cholesterol by inhibiting the production of lipopolysaccharides (LPS), which increases cholesterol synthesis .

Pharmacokinetics

It is known that the main clinical variable is plasma ldl-cholesterol, which takes 4 to 6 weeks to show a reduction after the start of statin treatment .

Result of Action

It is known that butyrate can affect both pathways of endogenous cholesterol biosynthesis and dietary cholesterol uptake . Butyrate treatment in mice fed a high-fat diet caused a reduction in non-high-density lipoprotein cholesterol (non-HDL-C), low-density lipoprotein cholesterol (LDL-C), and total cholesterol (TC) .

Action Environment

Environmental factors, such as diet and gut microbiota, can influence the action, efficacy, and stability of cholesterol isobutyrate. The gut microbiota serves as a pivotal mediator between diet and human health . Alterations in gut microbiota composition and increased gut permeability accompany lifestyle-associated disorders . These changes lead to excessive leakage of gut metabolites into the circulation .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(33-29(32)21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUPGXQPWDWTPH-GTPODGLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922590
Record name Cholest-5-en-3-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol isobutyrate

CAS RN

1180-43-4
Record name Cholesteryl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3beta-yl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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